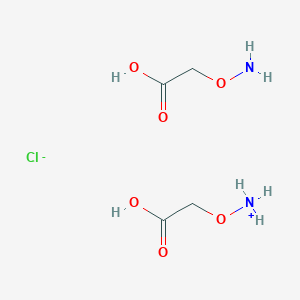
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (aminooxy)acetic acid (ammoniooxy)acetic acid chloride involves the reaction of aminooxyacetic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Analyse Des Réactions Chimiques
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its ability to inhibit certain enzymes.
Mécanisme D'action
The compound exerts its effects by inhibiting enzymes such as 4-aminobutyrate aminotransferase and aspartate aminotransferase. This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA) in tissues, affecting various biochemical pathways. The inhibition of these enzymes can also impact mitochondrial energy metabolism and glycolysis .
Comparaison Avec Des Composés Similaires
(Aminooxy)acetic acid (ammoniooxy)acetic acid chloride is unique due to its specific enzyme inhibition properties. Similar compounds include:
Hydroxylamineacetic acid: Another compound with enzyme inhibition properties.
Carboxymethoxylamine: Known for its ability to inhibit pyridoxal phosphate-dependent enzymes.
Carboxymethoxylamine hemihydrochloride: Similar in structure and function, used in various biochemical studies
This compound stands out due to its specific applications in enzyme inhibition and its potential therapeutic uses.
Propriétés
Formule moléculaire |
C4H11ClN2O6 |
|---|---|
Poids moléculaire |
218.59 g/mol |
Nom IUPAC |
2-aminooxyacetic acid;carboxymethoxyazanium;chloride |
InChI |
InChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h1H2,3H3;1,3H2,(H,4,5);1H |
Clé InChI |
AXIKLJPWEGNZIG-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)O[NH3+].C(C(=O)O)ON.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)

![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
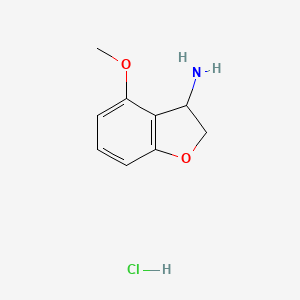
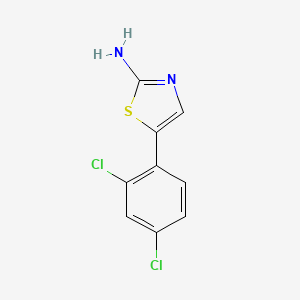
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)

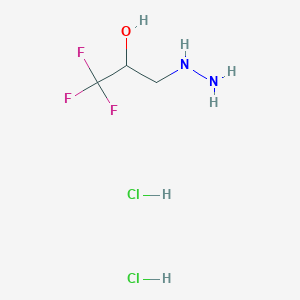
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
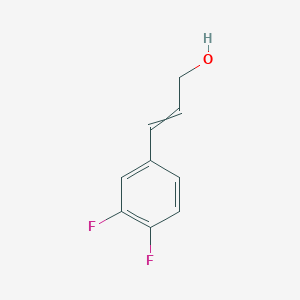
![2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12440399.png)
